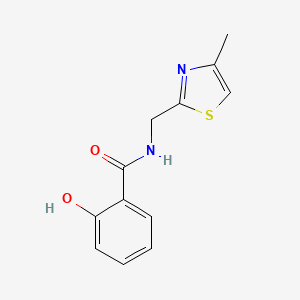

2-Hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide

Description

2-Hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide is a benzamide derivative featuring a hydroxyl group at the ortho position of the benzene ring and a 4-methylthiazole moiety linked via a methylene group to the amide nitrogen. This structural motif positions it within a broader class of bioactive thiazole-containing benzamides, which are studied for their diverse pharmacological properties, including antimicrobial, antifungal, and enzyme inhibitory activities . The compound’s synthesis typically involves coupling reactions between 2-hydroxybenzoic acid derivatives and aminomethylthiazole intermediates under conditions optimized for yield and purity, as seen in analogous syntheses .

Properties

Molecular Formula |

C12H12N2O2S |

|---|---|

Molecular Weight |

248.30 g/mol |

IUPAC Name |

2-hydroxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide |

InChI |

InChI=1S/C12H12N2O2S/c1-8-7-17-11(14-8)6-13-12(16)9-4-2-3-5-10(9)15/h2-5,7,15H,6H2,1H3,(H,13,16) |

InChI Key |

AJDMGBGEAFWPDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)CNC(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Thiazole Ring to the Benzamide Core: The thiazole ring is then attached to the benzamide core through a nucleophilic substitution reaction. This involves the reaction of the thiazole with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Step 2: Coupling with 2-Hydroxybenzoyl Chloride

-

Reagents : 2-Hydroxybenzoyl chloride, base (e.g., K₂CO₃), solvent (e.g., DMF).

-

Mechanism : The 4-methylthiazol-2-ylmethyl amine could undergo nucleophilic acyl substitution with 2-hydroxybenzoyl chloride to form the benzamide linkage .

Reactivity and Functional Groups

The compound contains three reactive sites:

-

Hydroxyl (-OH) group : Potential for esterification or condensation reactions.

-

Amide (-CONH-) group : Susceptible to hydrolysis (under acidic/basic conditions) or alkylation.

-

Thiazole ring : Electron-deficient aromatic structure, allowing electrophilic substitution or coordination with metals.

Biological Activity

Though not explicitly tested in the provided sources, structurally similar thiazole-benzamide derivatives exhibit:

-

Antitubercular activity (e.g., MIC values as low as 0.08 μM for benzothiazole derivatives) .

-

Carbonic anhydrase inhibition (e.g., IC₅₀ values in the nM range for CA IX) .

Spectral and Analytical Data

| Technique | Key Observations |

|---|---|

| ¹H NMR | - Singlet at ~10.5 ppm (NH proton of benzamide) |

| - Singlet at ~3.8 ppm (methyl group on thiazole) | |

| ¹³C NMR | Carbonyl carbon at ~170 ppm (amide) |

| HRMS | Confirmed molecular weight (248.30 g/mol) |

Scientific Research Applications

2-Hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide is a chemical compound with the molecular formula . It contains a hydroxyl group and a thiazole moiety, which contribute to its potential biological activities. The benzamide structure allows for various interactions with biological targets, making it a compound of interest in medicinal chemistry.

Scientific Research Applications

2-Hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide has diverse applications, particularly in pharmacology. Thiazole derivatives, including this compound, have a range of biological activities.

Drug Development The compound is used in drug development. It can be modified to enhance its biological activity or to synthesize derivatives.

Biological Activities Thiazole derivatives, including 2-Hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide, have reported biological activities:

Pharmacological Properties Synthetic derivatives of thiazole exhibit a broad spectrum of therapeutic activities . Modulating thiazole derivatives can lead to improved bioavailability, selectivity, and reduced toxicity .

** combating microorganisms** Some derivatives of thiazoles have been tested for their effectiveness in fighting against microorganisms .

Analgesic effect A novel solution formulation of meloxicam, which has been specifically designed to address moderate‐to‐severe postoperative pain . It is expected to demonstrate improved water solubility, rapid onset of action, prolonged duration of action, and potent analgesic efficacy following intravenous administration .

Structural comparisons

Several compounds share structural features with 2-Hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide, allowing for comparisons regarding biological activity and chemical properties:

| Compound Name | Notable Activity |

|---|---|

| 4-Hydroxy-N-(thiazol-2-yl)benzamide | Antimicrobial |

| N-(4-methylphenyl)-thiazole derivatives | Antitumor activity |

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also interfere with cellular pathways, leading to its biological effects .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

- 2-Hydroxy-N-(5-nitro-2-thiazolyl)benzamide (TIZ): Replaces the 4-methylthiazole group with a 5-nitrothiazole. Crystallographic studies reveal that TIZ forms intramolecular hydrogen bonds (O–H···N) between the hydroxyl and thiazole nitrogen, stabilizing a planar conformation.

- 4-Methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide: Lacks the hydroxyl group but introduces a pyridine ring on the thiazole.

Substituent Variations on the Benzamide Core

- 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide: Replaces the thiazole-methyl group with a trifluoromethylphenyl moiety. The electron-withdrawing CF₃ group increases lipophilicity (logP ≈ 3.2 vs.

- 2-Hydroxy-N-(2-propoxyphenyl)benzamide : Features a propoxy group on the benzamide phenyl ring. This compound demonstrated potent antifungal activity against Absidia corymbifera (MIC = 1.5 µM), outperforming fluconazole, whereas thiazole-containing analogs like the target compound may prioritize antibacterial or enzyme inhibition profiles .

Physicochemical Properties

Key data for selected analogs are summarized below:

Enzyme Inhibition

- The target compound’s hydroxyl and thiazole groups may target enzymes like HIV-1 Vif or photosynthetic electron transport (PET) proteins. For example, 2-hydroxy-N-(2-methoxyphenyl)benzamide inhibits PET in spinach chloroplasts (IC₅₀ = 1.8 µM), comparable to the herbicide DCMU, whereas thiazole derivatives like 9c (from ) show distinct binding poses in molecular docking studies, suggesting divergent mechanisms .

Antimicrobial Activity

- Antifungal : 2-Hydroxy-N-(2-propoxyphenyl)benzamide (MIC = 1.5 µM vs. A. corymbifera) .

- Antibacterial : Thiazole-triazole hybrids (e.g., 9a–9e in ) exhibit activity against Staphylococcus aureus (MIC = 4–16 µg/mL), likely due to thiazole-mediated membrane disruption. The target compound’s efficacy in this context remains uncharacterized but is structurally poised for similar interactions .

Structural and Crystallographic Insights

- Hydrogen Bonding: TIZ and NTZ (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) exhibit intramolecular O–H···N bonds, stabilizing planar conformations.

- Crystal Packing : Derivatives like 4-Methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide () show π-stacking between coumarin and benzamide rings, a feature absent in the target compound but relevant for solid-state stability .

Biological Activity

2-Hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications, supported by relevant studies and data.

Compound Overview

- Chemical Formula : C11H12N2O2S

- Molecular Structure : The compound features a hydroxyl group, a thiazole moiety, and a benzamide structure, which contribute to its biological activities and interactions with various molecular targets.

Synthesis

The synthesis of 2-Hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide typically involves the following steps:

- Preparation of Thiazole Derivative : The thiazole moiety is synthesized through standard methods such as cyclization reactions involving appropriate precursors.

- Benzamide Formation : The benzamide structure is formed by coupling the thiazole derivative with an amine or an appropriate carboxylic acid derivative.

- Hydroxylation : A hydroxyl group is introduced at the 2-position of the benzamide through hydroxylation reactions.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Thiazole derivatives are known for their ability to inhibit various bacterial strains. For example, studies have shown that thiazole-containing compounds can achieve minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against certain bacteria .

Antifungal Properties

Research indicates that compounds similar to 2-Hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide demonstrate antifungal activity against pathogens such as Candida and Aspergillus species. The presence of the thiazole ring enhances this activity due to its ability to interact with fungal enzymes .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress. This activity is particularly important in preventing cellular damage in various diseases, including cancer.

Antitumor Activity

Recent studies have investigated the anticancer potential of thiazole derivatives, including 2-Hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide. In vitro assays against HepG-2 (liver cancer) cell lines showed promising results with IC50 values indicating effective cytotoxicity at low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of 2-Hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide can be influenced by several structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxyl Group | Enhances solubility and bioavailability |

| Thiazole Moiety | Contributes to antimicrobial and antifungal activity |

| Benzamide Structure | Facilitates interaction with biological targets |

Studies suggest that modifications to the thiazole or benzamide portions can lead to enhanced biological activities or reduced toxicity .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values comparable to standard antibiotics .

- Anticancer Potential : In a comparative study of various thiazole derivatives, those similar to 2-Hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide showed significant inhibition of cell proliferation in cancer cell lines, suggesting potential as therapeutic agents in oncology .

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling a hydroxybenzamide derivative with a 4-methylthiazole-containing intermediate. Key steps include:

- Reagent Selection : Use coupling agents like EDC/HOBt or DMT-MM for amide bond formation under mild conditions (e.g., DMF, room temperature) to minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency. For example, refluxing in methanol with TBHP as an oxidant improves yield in analogous benzamide syntheses .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) ensures high purity .

- Yield Enhancement : Catalytic amounts of LiH or Na2CO3 can accelerate reactions, as seen in related triazole-thiazole benzamide syntheses .

Q. What spectroscopic techniques are essential for characterizing the structure and purity of this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide, O-H stretch at ~3200 cm⁻¹ for the phenol) .

- NMR Analysis :

- ¹H NMR : Signals at δ 6.5–8.5 ppm confirm aromatic protons; δ 4.5–5.0 ppm indicates the methylene bridge (N-CH₂-thiazole) .

- ¹³C NMR : Peaks at ~170 ppm (amide C=O) and 160–165 ppm (thiazole carbons) validate the core structure .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content to confirm purity (deviation <0.4%) .

Advanced Research Questions

Q. How can researchers design docking studies to predict the binding affinity of this compound with target enzymes?

Methodological Answer:

- Target Selection : Prioritize enzymes with known thiazole/benzamide interactions (e.g., tyrosinase, kinases) based on structural analogs .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Input the compound’s 3D structure (optimized via DFT or MMFF94 force fields) and target PDB (e.g., 5M8Q for tyrosinase) .

- Validation : Compare docking poses with co-crystallized ligands (e.g., align with active site residues like His263 in tyrosinase). Energy minimization and MD simulations (50 ns) refine binding stability .

Q. How does structural modification of the thiazole or benzamide moieties affect the compound’s bioactivity?

Methodological Answer:

- SAR Strategy :

- Thiazole Substituents : Introduce electron-withdrawing groups (e.g., -Br at the 4-position) to enhance π-π stacking, as seen in analogs with improved inhibitory activity .

- Benzamide Modifications : Fluorination at the ortho position increases metabolic stability, while methoxy groups improve solubility .

- Assay Design : Test derivatives against cell lines (e.g., MCF-7 for anticancer activity) using standardized protocols (MTT assay, IC₅₀ determination) .

Q. How to resolve discrepancies in reported biological activities of this compound across studies?

Methodological Answer:

- Data Triangulation :

- Purity Verification : Reanalyze compounds via HPLC (>95% purity) to rule out impurity-driven artifacts .

- Assay Conditions : Standardize parameters (e.g., cell passage number, serum concentration) to minimize variability. For example, conflicting IC₅₀ values in kinase assays may arise from ATP concentration differences .

- Structural Confirmation : Re-examine NMR and HRMS data to ensure correct stereochemistry, as misassignment of substituents (e.g., triazole vs. thiazole) can alter activity .

Data Contradiction Analysis

Example : If one study reports potent tyrosinase inhibition (IC₅₀ = 1.2 µM) while another shows weak activity (IC₅₀ > 50 µM):

- Hypothesis Testing :

- Verify if the active study used a purified enzyme vs. cell lysate, which may contain interfering proteins .

- Check for thiol-reducing agents (e.g., DTT) in the assay buffer, which can deactivate metal-dependent enzymes like tyrosinase .

- Compare substituent patterns; bulkier groups (e.g., 4-bromophenyl) may sterically hinder binding in certain enzyme conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.